10-Acetyl-4-deacetyltaxotere is a synthetic derivative of the natural product taxotere, which is derived from the Pacific yew tree (Taxus brevifolia). This compound belongs to the class of taxanes, which are known for their anticancer properties. The structural modifications of taxanes aim to enhance their therapeutic efficacy and reduce side effects.
10-Acetyl-4-deacetyltaxotere is synthesized from 7-(triethylsilyl)-4-deacetylbaccatin III, a precursor in the taxane biosynthetic pathway. The classification of this compound falls under anticancer agents, specifically targeting microtubule dynamics in cancer cells. Taxanes, including 10-acetyl-4-deacetyltaxotere, are widely studied for their ability to inhibit cell division by stabilizing microtubules.
The synthesis of 10-acetyl-4-deacetyltaxotere involves multiple steps that begin with 7-(triethylsilyl)-4-deacetylbaccatin III. The process can be summarized as follows:
The yields reported for these reactions vary, but conditions are optimized to achieve high purity and selectivity, often exceeding 70% yield for the final product .
The molecular formula of 10-acetyl-4-deacetyltaxotere is , with a molecular weight of approximately 368.43 g/mol. The compound features a complex bicyclic structure characteristic of taxanes, with functional groups that include an acetyl group at the C-10 position and a hydroxyl group at C-4.
10-Acetyl-4-deacetyltaxotere undergoes various chemical reactions typical of taxane derivatives:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 10-acetyl-4-deacetyltaxotere primarily involves its interaction with microtubules in cancer cells. By binding to the β-tubulin subunit of microtubules, it stabilizes them against depolymerization, thereby preventing normal mitotic spindle formation during cell division. This action leads to cell cycle arrest at the metaphase stage, ultimately resulting in apoptosis (programmed cell death) in rapidly dividing cancer cells .
These properties are essential for determining the handling and storage conditions for research and therapeutic applications.
10-Acetyl-4-deacetyltaxotere is primarily utilized in cancer research due to its potent antitumor activity. It serves as a valuable compound for:
10-Acetyl-4-deacetyltaxotere emerged during a pivotal era in taxane research aimed at overcoming the limitations of natural taxane sourcing and enhancing pharmacological profiles. This compound was first synthesized in 1994 as part of targeted efforts to expand the structural diversity of taxane analogs derived from advanced precursors. Researchers utilized 7-(triethylsilyl)-4-deacetylbaccatin III as the key intermediate, enabling strategic modifications at the C-4 and C-10 positions [1]. This discovery aligned with broader initiatives to develop semisynthetic taxanes from renewable sources (e.g., 10-deacetylbaccatin III from Taxus baccata needles) rather than relying solely on Pacific yew bark [6] [7]. The synthesis represented a methodological advancement in taxane chemistry, leveraging protective group strategies like trichloroethoxycarbonyl (troc) to achieve regioselective functionalization while minimizing epimerization risks at sensitive sites such as C-7 [6].
Table 1: Key Taxane Precursors and Derivatives in Semisynthesis
Compound | Natural Source | Role in Semisynthesis |
---|---|---|
10-Deacetylbaccatin III (10-DAB III) | Taxus baccata needles | Primary precursor for docetaxel and analogs |
7-(Triethylsilyl)-4-deacetylbaccatin III | Semisynthetic intermediate | Enabled C-4/C-10 modifications for 10-acetyl-4-deacetyltaxotere |
Baccatin III | Taxus species | Core scaffold for paclitaxel semisynthesis |
10-Acetyl-4-deacetyltaxotere shares the core diterpenoid taxane skeleton characteristic of all clinically relevant taxanes but features distinct modifications that define its chemical identity. Structurally, it diverges from paclitaxel (Taxol®) and docetaxel (Taxotere®) through:
These alterations position 10-acetyl-4-deacetyltaxotere as a C-4/C-10 modified docetaxel analog. Computational analyses reveal that C-4 deacetylation reduces steric bulk near the oxetane ring, potentially altering tubulin-binding pocket interactions. Meanwhile, the C-10 acetyl group may influence molecular rigidity and hydrophobic interactions within the microtubule binding site [2] [8].
Table 2: Structural Comparison of Key Taxanes
Structural Feature | Paclitaxel | Docetaxel | 10-Acetyl-4-deacetyltaxotere |
---|---|---|---|
C-4 Substituent | Acetyl | Acetyl | Hydroxyl (deacetylated) |
C-10 Substituent | Acetyl | Hydroxyl | Acetyl |
C-13 Side Chain | Benzamide | tert-butyl carbamate | tert-butyl carbamate |
Core Skeleton | Tetracyclic diterpene | Identical | Identical |
The design of 10-acetyl-4-deacetyltaxotere was driven by three fundamental objectives in taxane medicinal chemistry:
Metabolic Stability Enhancement: The C-4 acetyl group in paclitaxel/docetaxel is susceptible to enzymatic hydrolysis by esterases, generating less active metabolites. Deacetylation at C-4 aimed to mitigate this metabolic vulnerability, potentially prolonging intracellular half-life [1] [6].
Tubulin-Binding Affinity Optimization: Prior structure-activity relationship (SAR) studies indicated that C-10 modifications critically influence microtubule stabilization. For instance, docetaxel’s C-10 hydroxyl contributes to its 1.9-fold higher tubulin affinity than paclitaxel [4] [8]. Introducing a C-10 acetyl group sought to emulate paclitaxel’s C-10 configuration while exploring hybrid steric effects.
Overcoming Multidrug Resistance (MDR): Bulky substitutions at C-10 and C-4 were hypothesized to reduce recognition by efflux pumps like P-glycoprotein (ABCB1). Semisynthetic taxanes with modified C-3′/C-10 groups (e.g., SB-T-1216 series) demonstrated efficacy against MDR phenotypes, supporting this rationale [7] [8].
Biological evaluation, however, revealed that 10-acetyl-4-deacetyltaxotere was inactive in microtubule assembly assays [1]. This critical finding underscored the non-additive nature of taxane modifications: synergistic effects between C-4/C-10/C-13 sites are essential for activity. The compound’s inactivity highlighted that C-4 deacetylation likely disrupts hydrogen-bonding networks crucial for β-tubulin engagement, even when paired with C-10 acetylation [1] [2].
Table 3: Structure-Activity Relationship Insights from Taxane Modifications
Modification Site | Chemical Change | Impact on Activity | Hypothesized Mechanism |
---|---|---|---|
C-4 | Deacetylation → OH | Loss of microtubule stabilization | Disrupted H-bonding with β-tubulin Arg369 |
C-10 | OH → Acetyl | Variable (context-dependent) | Altered hydrophobic pocket occupancy |
C-3′/C-3′N | Aliphatic/cyclic groups | Enhanced potency against MDR cells | Reduced P-gp recognition |
This outcome reinforced a key principle in taxane design: position-specific modifications exhibit interdependent effects on bioactivity. While 10-acetyl-4-deacetyltaxotere itself was inactive, its synthesis provided valuable insights for subsequent generations of taxoids with optimized resistance profiles and pharmacokinetics, such as cabazitaxel (C-7/C-10 dimethylation) and ortataxel (C-3′N-tert-butyl) [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: